molecular formula C7H9BrN2 B1275586 5-bromo-N,N-dimethylpyridin-2-amine CAS No. 26163-07-5

5-bromo-N,N-dimethylpyridin-2-amine

Cat. No. B1275586
CAS RN: 26163-07-5
M. Wt: 201.06 g/mol
InChI Key: XIMCGXXYEMOWQP-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the dimethylamino group in the molecule suggests that it could be reactive and serve as a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of related brominated pyrimidines and pyridines typically involves regioselective reactions and can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Although this does not directly describe the synthesis of 5-bromo-N,N-dimethylpyridin-2-amine, it provides insight into the type of reactions that might be used for its synthesis, such as nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . While the specific structure of 5-bromo-N,N-dimethylpyridin-2-amine is not provided, the analysis of similar compounds suggests that the presence of substituents like bromine and dimethylamino groups can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding, within the crystal.

Chemical Reactions Analysis

Brominated pyridines and pyrimidines are known to undergo various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine . This indicates that 5-bromo-N,N-dimethylpyridin-2-amine could potentially undergo similar lithiation reactions, which could be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines and pyrimidines are influenced by their molecular structure. The presence of a bromine atom typically increases the density and molecular weight of the compound, while the dimethylamino group can affect its basicity and solubility in organic solvents. The crystalline form of these compounds can exhibit specific intramolecular and intermolecular hydrogen bonding patterns, which can affect their melting points and solubility in water . Although the exact properties of 5-bromo-N,N-dimethylpyridin-2-amine are not detailed, similar compounds can provide a general idea of what to expect.

Scientific Research Applications

1. Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application: The study describes the use of palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids to synthesize a series of novel pyridine derivatives .
  • Results or Outcomes: The synthesis was efficient and yielded a series of novel pyridine derivatives in moderate to good yield .

2. Synthesis of Polycyclic Azaarenes

  • Summary of Application: 2-Amino-5-bromopyridine, which is structurally similar to 5-bromo-N,N-dimethylpyridin-2-amine, is used for the synthesis of polycyclic azaarenes .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of this application were not detailed in the source .

properties

IUPAC Name

5-bromo-N,N-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMCGXXYEMOWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396651
Record name 5-bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-dimethylpyridin-2-amine

CAS RN

26163-07-5
Record name 5-bromo-N,N-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,5-dibromopyridine (10 g, 42.3 mmol) in aqueous dimethylamine (50 mL) was refluxed overnight. The volatiles were removed in vacuo, and the residue was treated with EtOAc/PE. The precipitates were collected by filtration and dried to give the title compound. MS (m/z): 201 (M+H)+, 203 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline (0.5 g) and 2-dimethylamino-5-formylpyridine (0.345 g) were treated as in Example 130 to give the title compound (0.376 g) as a colorless oil (yield: 65.3%).
Name
1-[1-(4-Fluorophenethyl)piperidin-4-yl]-6-bromoindoline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.345 g
Type
reactant
Reaction Step One
Yield
65.3%

Synthesis routes and methods III

Procedure details

2-Dimethylaminopyridine (1.0 ml) was dissolved in chloroform (60 ml). After adding tributylammonium bromide (3.88 g) thereto, the resultant mixture was stirred for 7 min. Then the reaction solution was washed with an aqueous solution of sodium thiosulfate and water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate-methanol system) to give the title compound (1.097 g) as yellow crystals (yield: 72.0%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tributylammonium bromide
Quantity
3.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AN Sanzhiev, MI Potapova, EA Krasnokutskaya… - Russian Journal of …, 2020 - Springer
Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates instead of expected diazonium salts. …
Number of citations: 8 link.springer.com
R Pilli, V Balakrishnan, R Chandrasekaran… - Organic & …, 2019 - pubs.rsc.org
A simple and efficient iron-catalyzed protodehalogenation of alkyl and aryl halides using phenylhydrosilane is disclosed. The reaction utilizes FeCl3 without the requirement of ligands. …
Number of citations: 13 pubs.rsc.org
Z Li, BM Silber, S Rao, JR Gever, C Bryant… - …, 2013 - Wiley Online Library
Recently, we described the aminothiazole lead (4‐biphenyl‐4‐ylthiazol‐2‐yl)‐(6‐methylpyridin‐2‐yl)‐amine (1), which exhibits many desirable properties, including excellent stability in …
H Lee, Y Kim, H Aziz, DM Kang, J Lee, S Lee… - Bioorganic & Medicinal …, 2023 - Elsevier
In this article, the development of fluorescent imaging probes for the detection of Alzheimer's disease (AD)-associated protein aggregates is described. Indane derivatives with a donor-π…
Number of citations: 3 www.sciencedirect.com
L Wang, X Cui, J Li, Y Wu, Z Zhu, Y Wu - 2012 - Wiley Online Library
The tricyclohexylphosphane adduct of cyclopalladated ferrocenylimine I exhibited high catalytic activity in the one‐pot borylation/Suzuki–Miyaura coupling (BSC) reaction with low …
R Álvarez, L Aramburu, C Gajate… - European Journal of …, 2021 - Elsevier
Isocombretastatins are the not isomerizable 1,1-diarylethene isomers of combretastatins. Both families of antimitotics are poorly soluble and new analogs with improved water solubility …
Number of citations: 10 www.sciencedirect.com

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